5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane: is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a bicyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the trifluoromethyl group . The bicyclic structure can be formed through cyclization reactions involving suitable precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, amines, and organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with different properties .
Scientific Research Applications
5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets, such as enzymes or receptors, through binding to specific sites. This interaction can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: A simpler analog with a trifluoromethyl group attached to a pyridine ring.
5-(Trifluoromethyl)pyrimidine: Another related compound with a trifluoromethyl group on a pyrimidine ring.
2-Oxa-5-azabicyclo[2.2.1]heptane: The bicyclic core structure without the pyridine and trifluoromethyl substituents.
Uniqueness
5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the combination of its trifluoromethyl-substituted pyridine ring and the bicyclic structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[6-(trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-3-10(15-9)16-5-8-4-7(16)6-17-8/h1-3,7-8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODKCGVAUERLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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